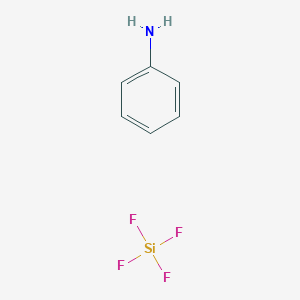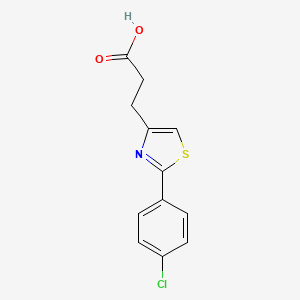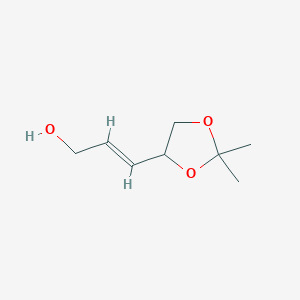
1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-氨基-N-(4-氟苄基)环己烷-1-羧酰胺盐酸盐是一种合成化合物,由于其独特的化学结构和潜在应用,已在多个科学领域引起关注。该化合物以含有氨基、氟苄基和环己烷羧酰胺部分为特征,使其成为研究和工业目的的多功能分子。
准备方法
合成路线和反应条件: 1-氨基-N-(4-氟苄基)环己烷-1-羧酰胺盐酸盐的合成通常涉及以下步骤:
氟苄基中间体的形成: 第一步涉及通过4-氟苄基氯与合适的亲核试剂的反应来制备4-氟苄基中间体。
环己烷羧酰胺的形成: 然后将中间体与环己烷羧酸反应以形成环己烷羧酰胺衍生物。
盐酸盐的形成: 然后通过与盐酸反应将化合物转化为其盐酸盐形式。
工业生产方法: 该化合物的工业生产可能涉及优化的反应条件,例如控制的温度、压力以及使用催化剂来提高收率和纯度。该过程还可能包括纯化步骤,例如重结晶和色谱法,以获得最终产品。
化学反应分析
反应类型: 1-氨基-N-(4-氟苄基)环己烷-1-羧酰胺盐酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物或羟基衍生物。
还原: 还原反应可以将化合物转化为其还原形式,例如胺或醇。
取代: 该化合物可以参与亲核或亲电取代反应,导致形成各种取代衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 还原剂如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 经常使用。
取代: 在适当条件下使用卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂。
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可以产生各种取代类似物。
科学研究应用
1-氨基-N-(4-氟苄基)环己烷-1-羧酰胺盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构件以及各种化学反应的试剂。
生物学: 研究其潜在的生物活性,包括与酶和受体的相互作用。
医学: 研究其潜在的治疗效果,例如抗炎或止痛作用。
工业: 用于开发新材料、药物和农用化学品。
作用机制
1-氨基-N-(4-氟苄基)环己烷-1-羧酰胺盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与受体或酶结合,调节其活性,并影响各种生化过程而发挥作用。确切的分子靶标和途径取决于具体的应用和使用环境。
类似化合物:
- 1-氨基-N-(4-氯苄基)环己烷-1-羧酰胺盐酸盐
- 1-氨基-N-(4-溴苄基)环己烷-1-羧酰胺盐酸盐
- 1-氨基-N-(4-甲基苄基)环己烷-1-羧酰胺盐酸盐
比较: 与它的类似物相比,1-氨基-N-(4-氟苄基)环己烷-1-羧酰胺盐酸盐由于存在氟原子而独一无二,这可以影响其化学反应性、生物活性以及药代动力学特性。氟原子可以增强化合物的稳定性、亲脂性和与特定分子靶标相互作用的能力。
相似化合物的比较
- 1-Amino-N-(4-chlorobenzyl)cyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-(4-bromobenzyl)cyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-(4-methylbenzyl)cyclohexane-1-carboxamide hydrochloride
Comparison: Compared to its analogs, 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
属性
分子式 |
C14H19FN2O |
|---|---|
分子量 |
250.31 g/mol |
IUPAC 名称 |
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19FN2O/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14/h4-7H,1-3,8-10,16H2,(H,17,18) |
InChI 键 |
PBEAPUHNPBBJBY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)

![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)

![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)



